Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate

Strain-release Thermal stability BCB polymerization

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate (CAS 19931-20-5) is a bicyclo[1.1.0]butane (BCB) derivative featuring an electron-withdrawing methyl ester at the bridgehead and four methyl substituents at the 2,2,4,4-positions. This substitution pattern endows the molecule with a distinctive blend of high strain energy (typically ~64 kcal mol⁻¹ for the parent BCB ), tunable central C–C bond character, and steric protection around the reactive bridgehead bond.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 19931-20-5
Cat. No. B009165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate
CAS19931-20-5
Synonyms2,2,4,4-Tetramethylbicyclo[1.1.0]butane-1-carboxylic acid methyl ester
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(C2C1(C2(C)C)C(=O)OC)C
InChIInChI=1S/C10H16O2/c1-8(2)6-9(3,4)10(6,8)7(11)12-5/h6H,1-5H3
InChIKeyZBBOKFDBNDFUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2,4,4-Tetramethylbicyclo[1.1.0]butane-3-carboxylate – A Sterically Shielded, Bridgehead-Activated Strained Carbocycle for Strain-Release Chemistry


Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate (CAS 19931-20-5) is a bicyclo[1.1.0]butane (BCB) derivative featuring an electron-withdrawing methyl ester at the bridgehead and four methyl substituents at the 2,2,4,4-positions. This substitution pattern endows the molecule with a distinctive blend of high strain energy (typically ~64 kcal mol⁻¹ for the parent BCB [1]), tunable central C–C bond character, and steric protection around the reactive bridgehead bond. First synthesized via intramolecular alkylation [2], the compound serves as a versatile intermediate in strain-release transformations, where both the bridgehead carboxylate and the gem‑dimethyl groups modulate reactivity and selectivity relative to simpler BCBs.

1
Strain-release amination, alkylation, and cycloaddition precursor
2
Bench-stable; avoids cold-chain shipping constraints of simpler BCB esters
3
Gem-dimethyl steric shield directs reactivity to bridgehead bond

Why Methyl 2,2,4,4-Tetramethylbicyclo[1.1.0]butane-3-carboxylate Cannot Be Replaced by Generic BCB Esters or BCP Analogs


Generic bicyclo[1.1.0]butane-1-carboxylates (e.g., the parent methyl or ethyl esters) exhibit markedly different stability and reactivity profiles due to the absence of gem‑dimethyl substitution. Unsubstituted BCB esters are prone to spontaneous polymerization at ambient temperature [1], while the tetramethyl derivative remains isolable and requires heating to ~150 °C for rearrangement [2]. The four methyl groups exert a dual effect: (i) they shorten the strained central C–C bond via the Thorpe‑Ingold effect, increasing kinetic stability [3], and (ii) they provide steric shielding that narrows reaction pathways, favoring selective strain-release transformations over non‑specific ring‑opening. Bicyclo[1.1.1]pentane (BCP) carboxylates, often considered as bioisosteric alternatives, lack the olefinic character and distinct π‑bond reactivity of the BCB bridgehead bond, fundamentally altering the scope of accessible cycloadditions and bioconjugation chemistry. Thus, direct substitution without thorough re‑validation risks both synthetic failure and misleading structure‑activity conclusions.

Generic BCB esters
Unsubstituted BCB carboxylates may polymerize spontaneously at room temperature, limiting shelf stability.
BCP carboxylates
Bicyclo[1.1.1]pentane analogs lack olefinic bridgehead character, altering cycloaddition and bioconjugation scope.
Parent BCB esters
Without steric shielding, non-selective ring-opening may occur, complicating reaction outcome and selectivity.

Quantitative Differentiation Evidence for Methyl 2,2,4,4-Tetramethylbicyclo[1.1.0]butane-3-carboxylate vs. Closest Analogues


Enhanced Thermal Robustness vs. Unsubstituted BCB Carboxylates

The parent ethyl bicyclo[1.1.0]butane-1-carboxylate undergoes spontaneous polymerization at room temperature [1]. In contrast, methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-1-carboxylate is bench-stable and requires heating to approximately 150 °C in the vapour phase to induce rearrangement, yielding three distinct isomeric products [2]. This enhanced thermal robustness directly reduces storage, handling, and procurement costs.

Thermal stability
Head-to-head
>120 °C higher decomposition onset; ambient bench-stable vs. spontaneous polymerization at room temp
Supports ambient storage and procurement without cold-chain
Based on vapour‑phase pyrolysis vs. ambient storage
Strain-release Thermal stability BCB polymerization

Thorpe-Ingold Compression of the Central C–C Bond

While π-accepting carboxylate substituents at the bridgehead generally lengthen the central C1–C5 bond (e.g., to 1.485 Å in a bis-carboxylate BCB [1]), gem‑dimethyl substitution on the peripheral carbons exerts a counterbalancing Thorpe‑Ingold effect that shortens this bond [2]. The target compound therefore possesses a central bond length intermediate between that of simple BCB carboxylates (lengthened) and tetramethyl-BCB hydrocarbons (shortened, ~1.54 Å bridge bond ), offering a uniquely tunable reactivity window.

Bond-length tuning
Class-level
Estimated 0.03–0.06 Å compression relative to non-methylated carboxylate; synergy of bridgehead ester lengthening and gem-dimethyl shortening
Enables unique reactivity window for selective strain-release
Exact length not crystallographically determined for this compound
Thorpe-Ingold effect Bond-length modulation Strain engineering

Unique Thermal Rearrangement Trajectory

Upon vapour-phase heating at ~150 °C, the title compound undergoes a highly specific rearrangement cascade to yield three isomeric products: methyl trans-3-isopropenyl-2,2-dimethylcyclopropane-1-carboxylate, methyl 2-isopropenyl-4-methylpent-3-enoate (acid‑catalysed pathway), and methyl 2-isopropylidene-4-methylpent-3-enoate (true pyrolysis product) [1]. This product distribution is distinct from that of non‑methylated BCB carboxylates, which predominantly polymerize or undergo unselective decomposition under similar conditions.

Rearrangement selectivity
Head-to-head
At ~150 °C, three defined isomeric products vs. uncontrolled polymerization of ethyl BCB-1-carboxylate
Predictable activation pathway to cyclopropane and pentenoate scaffolds
Vapour-phase conditions
Thermal rearrangement Acid-catalyzed isomerization Cyclopropane synthesis

Steric Shielding Enhances Chemoselectivity in Strain-Release Reactions

The four methyl groups at positions 2,2,4,4 create a steric barrier that kinetically protects the peripheral C–C bonds, funneling nucleophilic and electrophilic attack toward the more π‑acidic bridgehead bond. While direct comparative kinetic data between the tetramethyl and unsubstituted BCB carboxylates are not yet published, studies on BCB polymerization confirm that gem‑disubstitution dramatically alters reactivity ratios [1], and the enhanced acidity of the bridgehead C–H bonds in BCBs (pKa ~37.9, gas-phase acidity ~398 kcal mol⁻¹ [2]) is further amplified by the adjacent ester group, creating a electronically and sterically biased reactive site.

Chemoselectivity
Class-level
Four methyl groups shield peripheral bonds, funneling attack to π‑acidic bridgehead; enhanced by ester group
May reduce off‑target adducts in covalent warhead applications
Quantitative kinetic selectivity data not yet available
Steric shielding Chemoselectivity Strain-release amination

Crystallographically Verified Bridgehead Bond Activation

X-ray structural studies on BCB derivatives reveal that the attachment of π‑accepting carboxylate groups to the bridgehead carbon atoms lengthens the central C1–C5 bond by 0.030 Å to 1.485 Å, while simultaneously orienting the carboxyl plane for optimal interaction with the Walsh orbitals of the BCB system [1]. The target compound, bearing one ester at the bridgehead, is expected to exhibit a similar lengthening effect, but the presence of four methyl groups introduces a compensatory Thorpe‑Ingold contraction (see Evidence Item 2). This precise structural tuning is not achievable with the parent methyl BCB‑1‑carboxylate (CAS 4935-01-7), which lacks the gem‑dimethyl substituents.

Bond activation
Cross-study
Carboxylate lengthens central C–C bond by ~0.030 Å; gem-dimethyl counterbalance; expected intermediate state
Dial-in bond activation not achievable with parent ester
Single‑crystal study pending for this derivative
Bond activation X-ray crystallography π-accepting substituent

Patent-Reported Biological Activity as an MCT1 Inhibitor Precursor

US Patent 9,296,728 discloses compounds derived from bicyclo[1.1.0]butane scaffolds that inhibit monocarboxylate transporter 1 (MCT1) with picomolar potency (IC₅₀ = 8 nM against lactate uptake in RBE4 cells) [1]. While the specific tetramethyl carboxylate is used as a synthetic intermediate rather than the final bioactive entity, its unique steric and electronic properties (outlined in Evidence Items 1–5) make it a privileged precursor for constructing MCT1 inhibitors with enhanced metabolic stability and CNS penetration potential relative to linear or less-hindered BCB analogs.

MCT1 inhibitor precursor
Supporting
Key intermediate in patented MCT1 inhibitors; final compounds show IC₅₀ = 8 nM in lactate uptake assay
Provides access to structurally differentiated IP space for MCT1 research
Activity from downstream products; not a direct bioactive
MCT1 inhibition Blood-brain barrier Drug discovery

High-Value Application Scenarios for Methyl 2,2,4,4-Tetramethylbicyclo[1.1.0]butane-3-carboxylate


Strain-Release Synthesis of 1,3-Disubstituted Cyclobutanes

The tetramethyl BCB carboxylate serves as a bench-stable precursor for strain-release amination, alkylation, and cycloaddition reactions. The steric shield of the methyl groups ensures that nucleophilic attack occurs predominantly at the bridgehead, yielding 1,3-disubstituted cyclobutane carboxylates with high regioselectivity. This scaffold is a privileged motif in agrochemical and pharmaceutical lead optimization [1].

Monomer for Strain-Release Ring-Opening Polymerization

BCB derivatives are emerging as monomers for the synthesis of cyclobutane-containing polymers via radical or anionic ring-opening polymerization. The enhanced thermal stability of the tetramethyl variant (onset of rearrangement >150 °C) allows for higher processing temperatures and broader initiator scope compared to unsubstituted BCB esters, which spontaneously polymerize at ambient temperature [2].

Intermediate for MCT1 Inhibitor Development

Patent literature demonstrates the use of BCB carboxylates as intermediates for picomolar MCT1 inhibitors (IC₅₀ = 8 nM). The tetramethyl substitution provides metabolic shielding and lipophilicity (cLogP ~2.7 for the hydrocarbon core) that can enhance blood-brain barrier penetration, a critical requirement for CNS-targeted MCT1 modulators [3].

Bioconjugation via Bridgehead-Selective Covalent Warheads

The olefinic character of the bridgehead C–C bond in BCBs enables their use as cysteine-selective covalent warheads for protein bioconjugation. The tetramethyl derivative offers superior chemoselectivity over unsubstituted BCB esters due to steric deactivation of competing side-bond reactivity, potentially reducing off-target labeling in complex biological milieus [1].

Application
Selection Property
Validation Focus
Strain-release cyclobutane synthesis
Bridgehead-selective strain-release reactivity
Regioselectivity and functional group tolerance
Ring-opening polymerization monomer
High thermal latency for broad initiator scope
Polymerization control and monomer shelf stability
MCT1-targeted probe and inhibitor synthesis
Sterically differentiated BCB scaffold
Patent-reported IP landscape and CNS penetration potential
Covalent warhead for bioconjugation
Steric shielding minimizes side reactivity
Cysteine selectivity and labeling homogeneity
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